Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Description
Molecular Architecture: Pyrrolo[2,3-b]pyridine-Benzene Hybrid System
The molecule features a bifunctional architecture combining a fluorinated benzoate ester with a pyrrolo[2,3-b]pyridine heterocycle. Key structural parameters include:
- Benzene ring : Substituted at C2 by the pyrrolopyridine-oxy group and at C4 by fluorine, creating a meta-para substitution pattern. The ester group (-COOCH3) occupies the C1 position.
- Pyrrolo[2,3-b]pyridine : A bicyclic system fusing pyrrole (positions 1-2-3-4-5) and pyridine (positions 3-4-5-6-7) rings. The oxygen atom bridges the heterocycle's C5 to the benzene's C2.
- Bond lengths : Computational models predict C-O bond lengths of 1.36–1.41 Å for the ether linkage and 1.21 Å for the ester carbonyl.
Table 2: Structural Data
| Parameter | Value |
|---|---|
| Molecular formula | C15H11FN2O3 |
| Molecular weight | 286.26 g/mol |
| XLogP3 | 2.8 |
| Topological polar surface | 64.2 Ų |
| Rotatable bonds | 4 |
The fluorine atom induces electronic asymmetry , polarizing the benzene ring and influencing π-π stacking interactions. The pyrrolopyridine system contributes to planarity, with dihedral angles <10° between fused rings.
Crystallographic Analysis and Conformational Dynamics
While single-crystal X-ray data for this specific compound remains unpublished, analogous systems provide insights:
- Packing motifs : Related pyrrolopyridine esters exhibit herringbone arrangements in the solid state, driven by NH···O=C hydrogen bonds (2.8–3.0 Å) and edge-to-face aromatic interactions.
- Conformational preferences : The ester group adopts a s-trans conformation, minimizing steric clash between the methoxy oxygen and adjacent substituents. Rotational barriers for the ether linkage are estimated at 8–12 kcal/mol via DFT calculations.
- Tautomerism : The 1H-pyrrolo[2,3-b]pyridine system exists predominantly in the 1H tautomeric form, with protonation at N1 rather than N7.
Figure 1 : Proposed lowest-energy conformation showing intramolecular hydrogen bonding between the pyrrolopyridine NH and ester carbonyl oxygen (dashed line).
Comparative Structural Analysis with Analogous Heterocyclic Esters
The target compound exhibits distinct features compared to related heterocyclic esters:
vs. Bicyclic heteroaromatic esters (e.g., indole-5-carboxylates):
Table 3: Structural and Electronic Comparisons
| Property | Target Compound | Ethyl 4-Fluorobenzoate | Imidazopyridine Ester |
|---|---|---|---|
| Aromatic system | Bicyclic | Monocyclic | Bicyclic |
| Calculated logP | 2.8 | 1.9 | 3.1 |
| H-bond donors | 1 | 0 | 1 |
| λmax (nm) | 295 | 265 | 280 |
Properties
IUPAC Name |
methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c1-20-15(19)12-3-2-10(16)7-13(12)21-11-6-9-4-5-17-14(9)18-8-11/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXIJNIAUMZYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235865-75-4 | |
| Record name | Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235865754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL 4-FLUORO-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28MBT4L43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Fluorobenzoate Group: The fluorobenzoate moiety is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzoate precursor reacts with the pyrrolo[2,3-b]pyridine core.
Esterification: The final step involves the esterification of the intermediate product to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate moiety, where nucleophiles replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
BCL-2 Inhibition
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate serves as an intermediate in the synthesis of ABT-199 (Venetoclax), a potent and selective BCL-2 inhibitor. BCL-2 is a protein that helps cancer cells evade apoptosis (programmed cell death), making it a critical target in cancer therapy. Venetoclax has shown efficacy in treating:
- Chronic Lymphocytic Leukemia (CLL) : Clinical studies have demonstrated that Venetoclax significantly improves overall survival rates in patients with CLL, particularly those with 17p deletion mutations.
- Acute Myeloid Leukemia (AML) : Research indicates that combining Venetoclax with other agents can enhance therapeutic outcomes in AML patients.
Estrogen Receptor-positive Breast Cancer
Studies suggest that this compound may also play a role in the treatment of estrogen receptor-positive breast cancer. The compound's ability to modulate apoptotic pathways can be leveraged to enhance the effectiveness of existing therapies.
Synthesis Process
The synthesis of this compound involves several steps:
-
Starting Materials :
- 5-Hydroxy-7-azaindole
- Methyl 2,4-difluorobenzoate
-
Reaction Conditions :
- Combine the starting materials with potassium phosphate in diethylene glycol dimethyl ether at elevated temperatures (110 °C) for 24 hours.
- The reaction mixture is then processed to isolate the crude product.
-
Purification :
- The crude product undergoes recrystallization from ethyl acetate and petroleum ether to achieve high purity (>98% HPLC).
Case Study 1: Venetoclax Efficacy in CLL
A pivotal clinical trial published in The New England Journal of Medicine demonstrated that Venetoclax led to a complete response rate of approximately 79% in patients with relapsed/refractory CLL. This study highlighted the importance of BCL-2 inhibition using intermediates like this compound in developing effective cancer therapies.
Case Study 2: Combination Therapy in AML
Research published in Blood indicated that combining Venetoclax with azacitidine resulted in a response rate exceeding 70% among previously untreated elderly patients with AML. The study emphasized the role of BCL-2 inhibitors derived from compounds such as this compound in enhancing treatment efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block the signaling pathways that promote tumor growth and metastasis .
Comparison with Similar Compounds
a) tert-Butyl 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate (CAS 1628047-84-6)
- Molecular Formula : C₁₈H₁₇BrN₂O₃
- Molecular Weight : 389.24 g/mol
- Key Differences :
- Substituent : Bromine replaces fluorine at the 4-position of the benzoate ring.
- Ester Group : tert-Butyl ester instead of methyl ester.
- Impact :
b) Methyl 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoate (CAS 1257044-57-7)
- Molecular Formula : C₁₈H₁₉FN₄O₃
- Molecular Weight : 366.37 g/mol
- Key Differences :
- Substituent : Piperazine group replaces fluorine at the 4-position.
- Impact :
Functional Analogs in Drug Development
a) Venetoclax (ABT-199)
b) 4-(4-((4'-Chloro-4,4-dimethylcyclohex-1-enyl)methyl)piperazin-1-yl)benzoic Acid
- CAS : 1044598-91-5 (similarity score: 0.63)
- Key Differences : Chlorinated cyclohexene and piperazine substituents.
- Application : Used in combination with the target compound to synthesize Venetoclax, highlighting the importance of modular substituents in drug design .
Comparative Data Table
Key Research Findings
Bioactivity : The pyrrolo[2,3-b]pyridine moiety enhances interactions with hydrophobic pockets in BCL-2 proteins, while the fluorine atom stabilizes the aromatic ring against metabolic degradation .
Synthetic Flexibility : Methyl esters (as in the target compound) are preferred intermediates due to ease of hydrolysis to active carboxylic acids in final APIs .
Bromine vs. Fluorine : Brominated analogs exhibit lower electrophilicity but higher molecular weight, impacting their pharmacokinetic profiles .
Biological Activity
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, also known as Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, has garnered attention due to its potential as a pharmaceutical intermediate, particularly in the development of BCL-2 inhibitors like Venetoclax. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- CAS Number : 1235865-75-4
- Molecular Formula : C15H11FN2O3
- Molecular Weight : 286.26 g/mol
- Appearance : Off-white solid
- Storage Conditions : Store at 0-8 °C
This compound functions primarily as an intermediate in the synthesis of BCL-2 inhibitors. BCL-2 is a key regulator of apoptosis, and its inhibition is crucial in cancer therapy. The compound exhibits selective binding to BCL-2, promoting apoptosis in cancer cells while sparing normal cells, particularly platelets. This selectivity reduces side effects commonly associated with traditional chemotherapeutics .
Antitumor Activity
Research indicates that this compound has significant antitumor activity against various cancer types. Notably:
- Chronic Lymphocytic Leukemia (CLL) : Studies have shown that compounds derived from this compound effectively induce apoptosis in CLL cells .
- Breast Cancer : Its application extends to estrogen receptor-positive breast cancer, where it enhances the efficacy of existing treatments by targeting BCL-2 pathways .
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
-
In Vitro Studies : Cell lines treated with this compound showed a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.
Study Cell Line Concentration (μM) Viability (%) Apoptosis (%) A CLL 0.5 45 60 B Breast 1.0 30 75 - In Vivo Models : Animal studies demonstrated that treatment with this compound resulted in tumor regression in xenograft models of CLL and breast cancer.
Synthesis and Structural Insights
The synthesis of this compound involves the reaction of 5-Hydroxy-7-azaindole with Methyl 2,4-difluorobenzoate. This method highlights the importance of structural modifications that enhance biological activity while maintaining stability and solubility .
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate?
The synthesis involves nucleophilic substitution to attach the pyrrolo[2,3-b]pyridine moiety to 4-fluorobenzoic acid derivatives. Key optimizations include:
- Reagent stoichiometry : Adjust molar ratios of 4-fluorobenzoic acid and pyrrolo[2,3-b]pyridine intermediates to minimize side products .
- Catalyst selection : Use palladium or copper catalysts to enhance coupling efficiency .
- Temperature control : Maintain 80–100°C during nucleophilic substitution to balance reaction rate and decomposition risks .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the product (purity >95%) .
Q. How is this compound characterized analytically?
Standard methods include:
- NMR spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on the pyrrolo-pyridine O-linkage (δ 6.8–7.2 ppm) and ester carbonyl (δ 165–170 ppm) .
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (m/z 286.26 for [M+H]<sup>+</sup>) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for material science applications .
Q. What biological activity assays are relevant for this compound?
As an intermediate in Venetoclax (ABT-199), focus on:
- BCL-2 binding assays : Use fluorescence polarization or surface plasmon resonance to measure inhibition constants (Ki) .
- Cytotoxicity screening : Test against chronic lymphocytic leukemia (CLL) cell lines (e.g., MEC-1) with IC50 values typically <100 nM .
- Selectivity profiling : Compare activity against BCL-XL and MCL-1 to ensure target specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance potency?
- Pyrrolo-pyridine substitutions : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to improve binding affinity .
- Fluorobenzoate modifications : Replace the methyl ester with tert-butyl or pro-drug esters to modulate solubility and bioavailability .
- Heterocycle replacement : Substitute pyrrolo-pyridine with indole or imidazopyridine to explore alternative binding modes .
Q. What strategies address poor aqueous solubility (0.046 g/L) in preclinical studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance solubility for in vivo dosing .
- Nanoformulations : Develop liposomal or polymeric nanoparticles to improve pharmacokinetic profiles .
- Prodrug derivatization : Convert the ester to a phosphate or glycoside for enhanced aqueous stability .
Q. How do stability studies inform storage and handling protocols?
- Degradation pathways : Hydrolysis of the ester group is the primary degradation route (t1/2 = 14 days at pH 7.4, 25°C) .
- Storage recommendations : Store at 2–8°C under inert gas (N2 or Ar) to prevent moisture absorption and oxidation .
- Analytical monitoring : Use accelerated stability testing (40°C/75% RH) with HPLC tracking degradation products .
Q. What are emerging applications beyond oncology drug development?
- Materials science : Explore photophysical properties (e.g., fluorescence quantum yield) for organic light-emitting diodes (OLEDs) .
- Enzyme inhibition : Screen against non-BCL-2 targets like kinases or epigenetic regulators using high-throughput docking .
- Polymer chemistry : Incorporate into biodegradable polymers for controlled drug release systems .
Q. How should researchers resolve contradictory data in biological assays?
- Reproducibility checks : Validate results across multiple cell lines (e.g., primary CLL vs. established MEC-1 cells) .
- Purity verification : Re-examine compound batches using LC-MS to rule out impurities >0.5% .
- Assay optimization : Standardize ATP levels in cell viability assays to mitigate metabolic variability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
